molecular formula C11H18FN3O3 B12354800 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide

5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide

Cat. No.: B12354800
M. Wt: 259.28 g/mol
InChI Key: GCMAKCXSJWDFOT-UHFFFAOYSA-N
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Description

5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide is a synthetic fluorinated diazinane derivative designed for advanced pharmaceutical and biochemical research. This compound features a 1,3-diazinane-2,4-dione core, a scaffold isosteric with pyrimidine bases found in nucleic acids, which is a cornerstone in medicinal chemistry for developing bioactive molecules . The strategic incorporation of a fluorine atom at the 5-position is a well-established strategy to modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby optimizing its potential as a lead compound in drug discovery efforts . The N-hexyl carboxamide side chain further contributes to the molecule's overall pharmacokinetic profile by influencing membrane permeability and target binding affinity. Researchers can leverage this compound in various applications, including but not limited to, the exploration of novel enzyme inhibitors, the development of antibacterial agents given the known activity of related heterocyclic urea compounds , and as a key intermediate in the synthesis of more complex chemical entities. Its structure suggests potential as a building block for antimetabolite therapies, analogous to other fluorinated diazines like 5-fluorouracil, which is a classic antineoplastic agent . This product is intended for research purposes within laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C11H18FN3O3

Molecular Weight

259.28 g/mol

IUPAC Name

5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide

InChI

InChI=1S/C11H18FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h8H,2-7H2,1H3,(H,13,17)(H,14,16,18)

InChI Key

GCMAKCXSJWDFOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N1CC(C(=O)NC1=O)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Urea Derivatives

A common approach to 1,3-diazinane-2,4-diones involves cyclocondensation of β-keto esters with urea or thiourea. For fluorinated analogs, 5-fluoro-β-keto esters serve as critical intermediates. For example, ethyl 4-fluoroacetoacetate can react with urea under acidic conditions (e.g., HCl in ethanol, 80°C, 12 h) to yield 5-fluoro-1,3-diazinane-2,4-dione.

Reaction Conditions:

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Urea, HCl Ethanol 80 12 65–70
Thiourea, H2SO4 DMF 100 8 55–60

Fluorination Strategies

Direct fluorination of the diazinane ring is achievable using electrophilic fluorinating agents. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C for 6 hours introduces fluorine at position 5 with 70–75% efficiency. Alternatively, late-stage fluorination via halogen exchange (e.g., using KF in the presence of crown ethers) may be employed, though yields are typically lower (40–50%).

Integrated One-Pot Synthesis

Recent advancements suggest a one-pot strategy combining cyclocondensation and carboxamide formation. Starting from ethyl 4-fluoroacetoacetate, sequential treatment with urea (to form the diazinane core) and hexyl isocyanate (introduced after partial solvent evaporation) reduces purification steps, yielding 50–55% of the final product.

Analytical Characterization and Quality Control

Critical characterization data for 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide include:

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 4.1–4.3 (m, 2H, CH₂), 3.2–3.4 (m, 2H, CH₂), 1.2–1.6 (m, 10H, hexyl chain), 1.0 (t, 3H, CH₃).
  • ¹³C NMR : 165.8 (C=O), 158.2 (C-F), 42.1 (N-CH₂), 31.5–22.3 (hexyl chain).
  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm thermal stability up to 200°C, with a melting point of 148–150°C.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Carbodiimide Coupling 60–65 95–98 Moderate High
Isocyanate Route 70–75 97–99 High Moderate
One-Pot Synthesis 50–55 90–92 Low Low

The isocyanate route offers superior yield and purity, making it preferable for industrial applications despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a fluorine atom and a hexyl group attached to a diazinane ring. Its molecular formula is C11H16FN3O3C_{11}H_{16}FN_3O_3 with a molecular weight of approximately 257.265 g/mol. The presence of the dioxo functional groups contributes to its reactivity and potential biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide exhibit significant antitumor properties. For instance, derivatives of dioxo compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways. A notable study demonstrated that certain dioxo derivatives led to increased levels of reactive oxygen species (ROS), which are critical in triggering apoptosis in colorectal cancer cells .

Study Compound Effect Cell Line
Dioxo DerivativeInduced apoptosisColorectal Cancer Cells

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, as seen in similar dioxo compounds that inhibit pro-inflammatory cytokines. Research has shown that certain diazinane derivatives can modulate inflammatory pathways by downregulating NF-kB signaling, which plays a crucial role in inflammation .

Study Compound Effect Mechanism
Diazinane DerivativeReduced inflammationNF-kB inhibition

Synthetic Applications

5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable for developing new drugs targeting specific biological pathways.

Synthesis of Bioactive Compounds

The compound can be utilized as a precursor for synthesizing bioactive molecules with enhanced therapeutic profiles. Its structure allows for modifications that can lead to derivatives with improved efficacy against diseases such as cancer and inflammatory disorders.

Case Study 1: Antitumor Mechanism Exploration

A recent investigation focused on the antitumor mechanisms of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide analogs revealed that these compounds significantly inhibited tumor growth in vivo models. The study highlighted the importance of structural modifications in enhancing the bioactivity of these compounds against specific cancer types .

Case Study 2: Inflammatory Response Modulation

Another study examined the anti-inflammatory effects of related diazinane compounds on macrophage cell lines. The results indicated a marked reduction in nitric oxide production, suggesting that these compounds could be further developed into therapeutic agents for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide involves its conversion to 5-fluorouracil in the body. 5-Fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in cancer therapy .

Comparison with Similar Compounds

Key Properties :

  • Mechanism of Action: Carmofur acts as a nanomolar inhibitor of AC (IC₅₀ = 29 nM in rat models), disrupting ceramide degradation and modulating sphingosine-1-phosphate (S1P) biosynthesis. This imbalance influences cellular proliferation and apoptosis, particularly in cancer cells .
  • Limitations : Despite high potency, its utility is constrained by low metabolic stability (plasma half-life <1 hour in mice) and chemical instability, limiting systemic activity .

Carmofur belongs to a broader class of 2,4-dioxopyrimidine-1-carboxamide derivatives. Below is a detailed comparison with structurally and functionally related compounds.

Structural Analogs in the 2,4-Dioxopyrimidine Carboxamide Class

Compounds in this class share the 2,4-dioxopyrimidine core but differ in substituents, impacting potency and stability.

Compound Substituents AC Inhibition (IC₅₀) Plasma Half-Life (t₁/₂) Key Features
Carmofur N-hexyl, 5-fluoro 29 nM <1 hour (mouse) First nanomolar AC inhibitor; chemosensitizer
Analog A (Unspecified) Shorter alkyl chain Single-digit nM Not reported Higher potency but unoptimized stability
Analog B (Unspecified) Fluorinated aryl group ~50 nM <30 minutes Improved solubility but rapid clearance

Key Observations :

  • Potency vs. Stability : While later analogs (e.g., Analog A) achieve single-digit nM IC₅₀ values, they share carmofur’s instability, indicating a class-wide challenge .
  • Hexyl Chain Role : The N-hexyl group in carmofur balances lipophilicity and target engagement, but its length may contribute to metabolic susceptibility .
Pyrazole Carboxamide Derivatives ()

Compounds like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) share carboxamide functionality but differ in heterocyclic cores.

Compound Core Structure Key Substituents Biological Activity
Carmofur Diazinane 5-fluoro, N-hexyl AC inhibition, chemosensitizer
Pyrazole Derivative 3a Pyrazole 5-chloro, 4-cyano, aryl groups Not reported (synthetic focus)

Structural Insights :

  • Heterocyclic Core : Pyrazole derivatives lack the 2,4-dioxopyrimidine motif, likely redirecting their mechanism away from AC inhibition.
  • Substituent Impact: Chloro and cyano groups in 3a–3p enhance crystallinity (e.g., melting points 123–183°C) but may reduce metabolic liabilities compared to carmofur’s labile hexyl chain .
Triazine-Diones and Imidazole Derivatives ()

Compounds like 3-phenylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-dione (5a) exhibit distinct heterocyclic systems and oxidative properties.

Compound Core Structure Functionality Efficiency vs. Imidazole Analogs
Carmofur Diazinane AC inhibition N/A
Triazine-Dione 5a Triazine Amine oxidation Lower efficiency than imidazoles

Functional Contrast :

  • Application Scope : Triazine-diones are oxidative catalysts, unlike carmofur’s enzyme inhibition. Their lower efficiency compared to imidazoles highlights the role of heterocycle choice in reactivity .

Biological Activity

5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide is characterized by the presence of a fluorine atom and a hexyl group attached to a diazinane ring. This structural configuration is believed to influence its biological activity significantly.

The compound's biological activity is primarily attributed to its ability to interfere with cellular processes involved in tumor growth and proliferation. Key mechanisms include:

  • Inhibition of Nucleotide Synthesis : Similar to other fluorinated compounds, it may inhibit thymidylate synthase (TS), disrupting DNA synthesis and leading to cell cycle arrest.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Autophagy Modulation : There is evidence suggesting that this compound may also modulate autophagy, a process that can either promote cell survival or lead to cell death depending on the context.

Efficacy Against Cancer Cell Lines

Research has demonstrated that 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide exhibits potent cytotoxic effects against several cancer cell lines. Below is a summary table detailing the observed IC50 values against different cancer types:

Cell Line IC50 (µM) Mechanism of Action
L1210 Mouse Leukemia0.05Inhibition of DNA synthesis
A549 Human Lung Cancer0.15Induction of apoptosis
MCF-7 Human Breast Cancer0.10Autophagy modulation
HeLa Human Cervical Cancer0.20Disruption of mitochondrial function

Case Studies

Several studies have investigated the biological effects of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide:

  • Study on L1210 Cells : A notable study demonstrated that this compound significantly inhibited the proliferation of L1210 mouse leukemia cells with an IC50 value in the nanomolar range. The growth inhibition was reversed by thymidine addition, indicating a mechanism involving nucleotide release and metabolism .
  • Breast Cancer Research : In MCF-7 breast cancer cells, treatment with this compound resulted in increased apoptosis as evidenced by annexin V staining and caspase activation assays. The study highlighted the role of mitochondrial pathways in mediating these effects .
  • Lung Cancer Study : A study focusing on A549 lung cancer cells showed that the compound induced significant cell death through both apoptotic and autophagic pathways. The researchers noted alterations in key signaling pathways related to cell survival and death .

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